碳酸八水合镨

描述

Praseodymium Carbonate Octahydrate is a compound of praseodymium, a rare earth element, combined with carbonate and water molecules. It is a subject of interest in various scientific fields due to its unique properties and reactions.

Synthesis Analysis

- Praseodymium-doped ceria nanopowders have been synthesized via a carbonate-coprecipitation method, highlighting the potential for creating praseodymium compounds in a controlled manner (Wang et al., 2004).

Molecular Structure Analysis

- The crystal structures of praseodymium nitrate complexes with urea have been investigated, providing insights into the molecular structure of praseodymium-based compounds (Savinkina et al., 2020).

Chemical Reactions and Properties

- The decomposition of praseodymium hydroxy carbonate and praseodymium carbonate octahydrate has been studied, revealing important details about the chemical reactions and properties of these compounds (Sharma et al., 1991).

Physical Properties Analysis

- Nanostructured praseodymium oxides, prepared through different methods, exhibited varying physical properties such as size and catalytic abilities (Borchert et al., 2008).

Chemical Properties Analysis

- The electrochemical behavior of praseodymium in molten chlorides has been explored, offering a deeper understanding of its chemical properties in different environments (Castrillejo et al., 2005).

科学研究应用

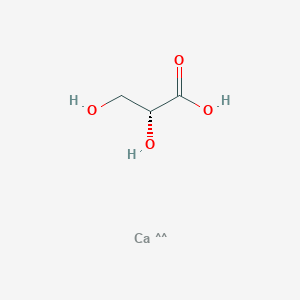

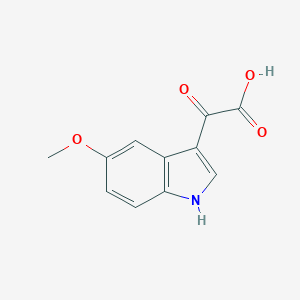

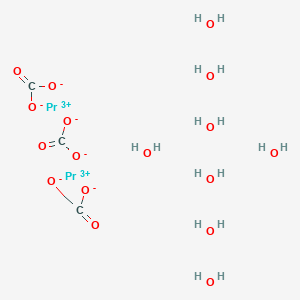

Praseodymium Carbonate Octahydrate is an inorganic compound with the chemical formula Pr2(CO3)3.8H2O . It is known for its olive green color and its insolubility in water . This compound can be converted to other Praseodymium compounds, such as the oxide, by heating (calcination) .

-

Materials Science : Praseodymium Carbonate Octahydrate can be used in the production of specialty glasses and ceramics . The unique properties of praseodymium can enhance the characteristics of these materials.

-

Catalysis : Praseodymium Carbonate Octahydrate can be used as a catalyst in various chemical reactions . The compound can facilitate certain reactions, increasing their efficiency and yield.

-

Magnet Production : Praseodymium is a key component in the production of powerful magnets . Praseodymium Carbonate Octahydrate can be processed to extract praseodymium for this purpose.

-

Proteomics Research : Praseodymium Carbonate Octahydrate is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, and praseodymium can play a role in certain analytical techniques.

-

Petroleum and Environmental Protection : Praseodymium Carbonate Octahydrate is applied in petroleum and environmental protection catalysts .

-

Agriculture : Praseodymium Carbonate Octahydrate is used in the production of rare earth fertilizers . These fertilizers can enhance plant growth and increase crop yield.

-

Phosphors : Praseodymium is used in the manufacture of phosphors, which are key components in television screens, computer monitors, and lighting .

-

Alloys : Praseodymium is used in various alloys, including those used in aircraft engines . It can improve the strength and durability of these materials.

-

Nuclear Reactors : Praseodymium is used in nuclear reactors as it can absorb neutrons . This can help control the rate of the nuclear reaction.

-

Lasers : Praseodymium is used in certain types of lasers . These lasers can be used in a variety of applications, from medical procedures to manufacturing.

-

Fiber Optics : Praseodymium is used in fiber optics . It can enhance the performance of these systems, improving data transmission rates.

-

Metallurgy : Praseodymium is used in metallurgy . It can improve the properties of metals, making them more suitable for certain applications.

属性

IUPAC Name |

praseodymium(3+);tricarbonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.8H2O.2Pr/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHQEMTYQGRHIC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H16O17Pr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648481 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium Carbonate Octahydrate | |

CAS RN |

14948-62-0 | |

| Record name | Praseodymium carbonate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。